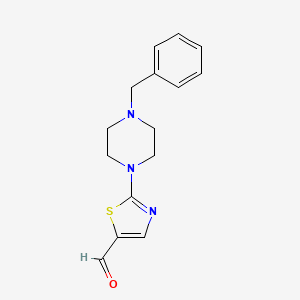

2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde

説明

2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring substituted with a benzylpiperazine moiety and an aldehyde group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde typically involves the following steps:

Formation of 1-Benzylpiperazine: This can be achieved by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide.

Synthesis of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.

Coupling Reaction: The final step involves the coupling of 1-benzylpiperazine with the thiazole ring precursor, followed by the introduction of the aldehyde group at the 5-position of the thiazole ring. This can be achieved through formylation reactions using reagents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-(4-Benzylpiperazino)-1,3-thiazole-5-carboxylic acid.

Reduction: 2-(4-Benzylpiperazino)-1,3-thiazole-5-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Applications

1. Antioxidant Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antioxidant properties. For instance, studies on related thiazole derivatives have shown their potential as xanthine oxidase inhibitors, which are crucial for managing conditions like gout and oxidative stress-related diseases. The incorporation of specific substituents in the thiazole ring enhances their ability to scavenge free radicals and inhibit enzyme activity effectively .

2. Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. The benzylpiperazine moiety is known to interact with various neurotransmitter systems, making it a candidate for developing treatments for neurological disorders. Research into similar compounds has highlighted their roles in modulating dopamine and serotonin receptors, which are critical targets for antidepressants and antipsychotics .

3. Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial activities. The compound's structure may confer similar properties, making it a candidate for further investigation as an antimicrobial agent against various pathogens. Studies on related compounds have shown promising results against bacteria and fungi, indicating a potential application in developing new antibiotics .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Xanthine Oxidase Inhibition

A study focused on synthesizing thiazole derivatives revealed that certain compounds exhibited potent xanthine oxidase inhibitory activity, with IC50 values comparable to established drugs like febuxostat. This suggests that this compound could be developed as a therapeutic agent for hyperuricemia and gout management .

Case Study 2: Neurotransmitter Modulation

In neuropharmacological studies, compounds similar to this compound were shown to enhance serotonin receptor activity, indicating potential antidepressant effects. Such findings highlight the importance of this compound in drug discovery aimed at treating mood disorders .

Case Study 3: Antimicrobial Testing

A series of thiazole derivatives were tested for antimicrobial efficacy against common pathogens. Results indicated that modifications to the thiazole ring significantly impacted antibacterial activity, suggesting that further exploration of this compound could yield new antimicrobial agents .

作用機序

The mechanism of action of 2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiazole ring may contribute to the compound’s binding affinity and specificity .

類似化合物との比較

Similar Compounds

- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one .

- 3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ol .

Uniqueness

2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both a thiazole ring and a benzylpiperazine moiety, which may impart distinct biological activities and chemical reactivity. Its structural features allow for diverse chemical modifications, making it a versatile compound in medicinal chemistry and chemical biology research.

生物活性

2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, with noteworthy IC50 values indicating its potency.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Mechanism of Action : Molecular docking studies suggest that the compound interacts with tubulin, similar to colchicine, disrupting microtubule formation and inducing apoptosis in cancer cells. This interaction is crucial for cell division and proliferation, making it a target for anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial and fungal strains.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to inhibit key enzymes involved in microbial metabolism. Molecular docking studies have shown binding affinity to lanosterol C14α-demethylase, a critical enzyme in fungal sterol biosynthesis.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor, particularly xanthine oxidase.

Table 3: Enzyme Inhibition Data

Biochemical Pathway Analysis : The inhibition of xanthine oxidase leads to decreased production of uric acid, suggesting potential applications in treating gout and other hyperuricemia-related conditions.

Case Studies

- Cytotoxicity Assays : A study involving multiple cancer cell lines demonstrated that this compound significantly reduced cell viability with IC50 values ranging from 10 to 15 µM across different types of cancer cells. This supports its potential as a lead compound for further development in cancer therapy .

- Antifungal Activity : In a comparative study against Candida species, the compound exhibited superior activity compared to standard antifungal agents like fluconazole, indicating its potential as a novel antifungal treatment .

- Xanthine Oxidase Inhibition : The compound was shown to effectively inhibit xanthine oxidase in vitro with an IC50 value of 9.9 µM. This suggests a promising therapeutic application for conditions associated with elevated uric acid levels .

特性

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c19-12-14-10-16-15(20-14)18-8-6-17(7-9-18)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEJWPVGLIEGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(S3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363055 | |

| Record name | 2-(4-benzylpiperazino)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819014 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

303987-22-6 | |

| Record name | 2-(4-benzylpiperazino)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。